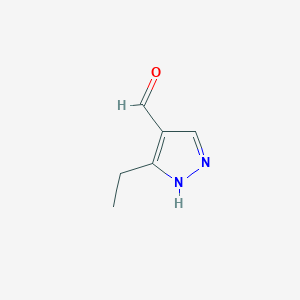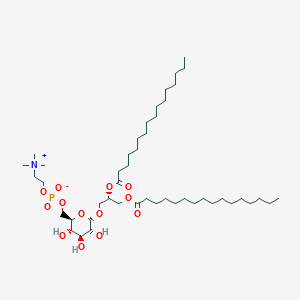
(R)-3-Isopropylcycloheptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-Isopropylcycloheptanone is a chemical compound that belongs to the family of ketones. It is widely used in various scientific research applications due to its unique properties. This compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of (R)-3-Isopropylcycloheptanone is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric catalysis. It is also believed to interact with various enzymes and proteins in the body, which may lead to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties. It has also been shown to have anti-inflammatory properties. Additionally, it has been shown to exhibit analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-3-Isopropylcycloheptanone has several advantages for lab experiments. It is a readily available starting material, and its synthesis is relatively simple. Additionally, it is a chiral compound, which makes it useful in asymmetric catalysis. However, this compound has some limitations. It is not very soluble in water, which may limit its use in aqueous reactions. Additionally, it may be toxic in high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of (R)-3-Isopropylcycloheptanone. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of its potential applications in medicinal chemistry. Additionally, further research is needed to fully understand its mechanism of action and its biological activity.
Synthesemethoden
(R)-3-Isopropylcycloheptanone can be synthesized by the reaction of cycloheptanone with isopropylmagnesium bromide. This reaction is carried out in the presence of a catalyst, such as copper (II) chloride. The resulting product is then purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
(R)-3-Isopropylcycloheptanone has been extensively used in scientific research due to its unique properties. It is used as a chiral building block in the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of natural products such as (+)-sedamine and (-)-lentiginosine. Additionally, this compound has been used as a ligand in asymmetric catalysis, which has significant potential in the field of medicinal chemistry.
Eigenschaften
CAS-Nummer |
154701-69-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(3R)-3-propan-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)9-5-3-4-6-10(11)7-9/h8-9H,3-7H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
FADJMQQFGSBLND-SECBINFHSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCCCC(=O)C1 |
SMILES |
CC(C)C1CCCCC(=O)C1 |
Kanonische SMILES |
CC(C)C1CCCCC(=O)C1 |
Synonyme |
Cycloheptanone, 3-(1-methylethyl)-, (3R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



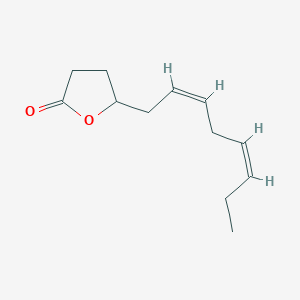

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)

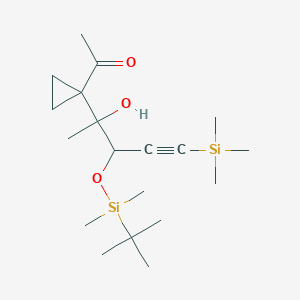
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)

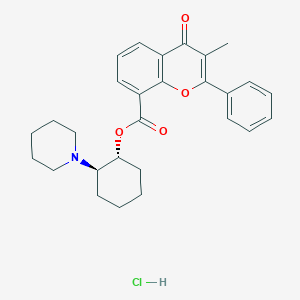
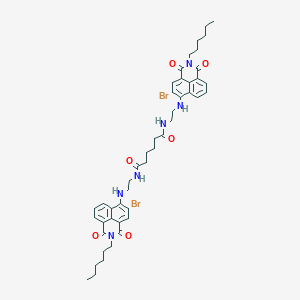
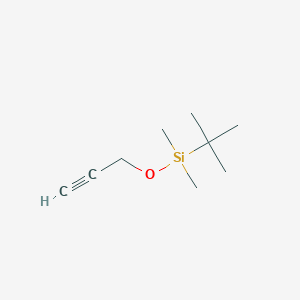
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
